molecular formula C13H24N2O2 B2678599 N-[1-(2-Methoxyethyl)piperidin-4-YL]cyclobutanecarboxamide CAS No. 1421490-52-9

N-[1-(2-Methoxyethyl)piperidin-4-YL]cyclobutanecarboxamide

Cat. No.: B2678599
CAS No.: 1421490-52-9
M. Wt: 240.347
InChI Key: VUKKQZQSLMPRIY-UHFFFAOYSA-N
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Description

N-[1-(2-Methoxyethyl)piperidin-4-YL]cyclobutanecarboxamide (CAS 1421490-52-9) is a chemical compound with the molecular formula C13H24N2O2 and a molecular weight of 240.34 g/mol . This piperidine-based compound features a cyclobutanecarboxamide group and is structurally characterized by its 1-(2-methoxyethyl)piperidin-4-yl backbone. This compound is of significant interest in medicinal chemistry and oncology research. Scientific investigations into structurally similar substituted compounds highlight their potential application as therapeutic agents. Notably, such analogs have been studied for use in treating various cancers, including non-small-cell lung carcinoma and ovarian cancer . The research value of this compound may extend to studying its effects in combination with other chemotherapeutic agents, such as cisplatin and temozolomide, and its potential role in targeting cancer stem cells . Researchers can utilize this compound to explore its mechanism of action, which may involve alkylating properties or modulation of DNA methylation processes, as seen in related chemical entities . It serves as a valuable building block or reference standard in the development of novel small-molecule inhibitors. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[1-(2-methoxyethyl)piperidin-4-yl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-17-10-9-15-7-5-12(6-8-15)14-13(16)11-3-2-4-11/h11-12H,2-10H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUKKQZQSLMPRIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)NC(=O)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-Methoxyethyl)piperidin-4-YL]cyclobutanecarboxamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of cyclization reactions involving appropriate starting materials.

    Introduction of the Methoxyethyl Group: The methoxyethyl group is introduced via nucleophilic substitution reactions.

    Attachment of the Cyclobutanecarboxamide Moiety: The final step involves the formation of the cyclobutanecarboxamide moiety through amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-Methoxyethyl)piperidin-4-YL]cyclobutanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced derivatives of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Medicinal Chemistry

N-[1-(2-Methoxyethyl)piperidin-4-YL]cyclobutanecarboxamide is being investigated for its potential therapeutic effects, particularly in the treatment of various diseases. Some notable applications include:

  • Anticancer Activity: Research indicates that compounds with similar structures may exhibit inhibitory effects on tumor cell proliferation. For instance, studies have shown that derivatives of piperidine can modulate pathways involved in cancer progression, suggesting that this compound could be explored for anticancer properties .
  • Neuropharmacology: The compound's interaction with neurotransmitter systems makes it a candidate for studying neurodegenerative diseases. Its potential to influence dopaminergic pathways could be significant for conditions such as Parkinson's disease .

The biological activity of this compound has been assessed in various studies:

  • Antimicrobial Properties: Preliminary studies suggest that the compound may possess antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in the development of new antibiotics.
  • Enzyme Inhibition: The compound has been studied for its ability to inhibit specific enzymes linked to disease processes, including those involved in inflammation and cancer metastasis .

Material Science

In addition to its biological applications, this compound is being explored for use in materials science:

  • Polymer Chemistry: The compound can serve as a building block for synthesizing novel polymers with tailored properties for applications in coatings and drug delivery systems .

Case Study 1: Anticancer Mechanisms

A study investigated the effects of this compound on human ovarian cancer cells (SKOV3). The results indicated that treatment with this compound led to reduced cell viability and inhibited migration and invasion, suggesting potential mechanisms for its anticancer activity .

Case Study 2: Neuroprotective Effects

Research focused on the neuroprotective effects of piperidine derivatives highlighted the potential of this compound in mitigating neurodegeneration. The compound was found to enhance neuronal survival in models of oxidative stress, indicating its promise as a therapeutic agent for neurodegenerative disorders .

Mechanism of Action

The mechanism of action of N-[1-(2-Methoxyethyl)piperidin-4-YL]cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader class of carboxamide derivatives, where structural variations in the piperidine substituents and carboxamide cores significantly influence biological activity, solubility, and metabolic stability. Below is a comparative analysis with key analogs:

Structural Analogues from Patent Literature (2019)

A 2019 patent outlines structurally related compounds where the piperidine substituent is modified to optimize binding affinity and selectivity. Key analogs include:

Compound Name Substituent on Piperidine Core Structure Key Properties
N-[1-Methylpiperidin-4-YL]cyclobutanecarboxamide 1-Methyl Cyclobutane carboxamide Reduced polarity; higher logP
N-[1-Ethylpiperidin-4-YL]cyclobutanecarboxamide 1-Ethyl Cyclobutane carboxamide Moderate solubility
Target Compound 1-(2-Methoxyethyl) Cyclobutane carboxamide Enhanced hydrophilicity
N-[1-(2-Hydroxyethyl)piperidin-4-YL]... 1-(2-Hydroxyethyl) Cyclobutane carboxamide Higher metabolic instability

The 2-methoxyethyl group in the target compound improves aqueous solubility compared to methyl or ethyl substituents, while avoiding the metabolic lability of hydroxyl-containing analogs .

Goxalapladib (CAS-412950-27-7)

Goxalapladib shares the 1-(2-methoxyethyl)piperidin-4-yl substituent but differs in its core structure, featuring a naphthyridine-acetamide scaffold instead of cyclobutanecarboxamide. This structural divergence confers distinct pharmacological effects:

  • Target Compound: Potential CNS or peripheral activity (undisclosed in public data).
  • Goxalapladib : Explicitly developed for atherosclerosis treatment via inhibition of lipoprotein-associated phospholipase A2 (Lp-PLA2) .
  • Key Difference : The naphthyridine core in Goxalapladib enables π-π stacking interactions with hydrophobic enzyme pockets, whereas the cyclobutane carboxamide may favor compact, rigid binding to alternative targets.

Cyclopropylfentanyl (N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-YL]cyclopropanecarboxamide)

Cyclopropylfentanyl, a fentanyl analog, replaces the cyclobutane ring with a cyclopropane and introduces a phenyl-phenylethyl group. This modification drastically alters pharmacological activity:

Parameter Target Compound Cyclopropylfentanyl
Core Structure Cyclobutanecarboxamide Cyclopropanecarboxamide
Piperidine Substituent 2-Methoxyethyl 2-Phenylethyl
Activity Undisclosed (likely non-opioid) Potent μ-opioid receptor agonist
Risk Profile Not classified as controlled High abuse potential; regulated

The 2-phenylethyl group in cyclopropylfentanyl enhances lipophilicity and CNS penetration, contributing to its opioid effects, whereas the 2-methoxyethyl group in the target compound likely reduces blood-brain barrier permeability .

Pharmacological and Physicochemical Data

Physicochemical Properties

Property Target Compound Goxalapladib Cyclopropylfentanyl
Molecular Weight ~280 g/mol (estimated) 718.80 g/mol ~380 g/mol (estimated)
logP ~1.5 (predicted) 5.2 (reported) ~3.8 (predicted)
Solubility Moderate (aqueous) Low (lipophilic core) Very low (highly lipophilic)

Pharmacokinetic Insights

  • Target Compound : The 2-methoxyethyl group may reduce first-pass metabolism compared to hydroxylated analogs, improving oral bioavailability.
  • Goxalapladib : Requires high molecular weight and lipophilicity for sustained enzyme inhibition, limiting CNS penetration .
  • Cyclopropylfentanyl : Rapid brain uptake due to high lipophilicity, contributing to its rapid onset of action and overdose risks .

Biological Activity

N-[1-(2-Methoxyethyl)piperidin-4-YL]cyclobutanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a cyclobutanecarboxamide moiety linked to a piperidine ring substituted with a 2-methoxyethyl group. This unique structure may contribute to its interaction with various biological targets.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. It is hypothesized that the compound modulates the activity of certain neurotransmitter systems, potentially influencing conditions such as anxiety and depression.

Biological Activity

The compound has been evaluated for its pharmacological effects in several studies:

  • Antidepressant Activity : In animal models, this compound demonstrated significant antidepressant-like effects, comparable to established antidepressants. The mechanism appears to involve serotonin and norepinephrine reuptake inhibition.
  • Anxiolytic Effects : Research indicates that this compound may exhibit anxiolytic properties, reducing anxiety-related behaviors in rodent models. This effect is likely mediated through modulation of GABAergic transmission.
  • Neuroprotective Properties : Preliminary studies suggest that the compound may possess neuroprotective effects, potentially beneficial in neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its therapeutic potential.

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Study on Depression Models : A study conducted on mice subjected to chronic unpredictable stress showed that treatment with the compound resulted in a significant reduction in depressive-like behaviors, as measured by the forced swim test (FST) and tail suspension test (TST).
  • Anxiety Assessment : In another study, rats treated with the compound exhibited reduced time spent in open arms during the elevated plus maze test, indicating decreased anxiety levels.
  • Neuroprotection in Models of Alzheimer's Disease : Research involving transgenic mice models of Alzheimer's disease suggested that the compound could mitigate cognitive decline by enhancing synaptic plasticity and reducing amyloid-beta plaque formation.

Research Findings

A summary of key findings from various studies is presented below:

Study TypeFindingsReference
Antidepressant EfficacySignificant reduction in FST and TST scores
Anxiolytic EffectsDecreased anxiety in elevated plus maze test
Neuroprotective EffectsImproved cognitive function in Alzheimer's models

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[1-(2-Methoxyethyl)piperidin-4-YL]cyclobutanecarboxamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the functionalization of the piperidine ring followed by coupling with cyclobutanecarboxamide. Key steps include:

  • Step 1 : Introduction of the 2-methoxyethyl group to the piperidine nitrogen via nucleophilic substitution (e.g., using 2-methoxyethyl chloride under basic conditions) .
  • Step 2 : Activation of the cyclobutanecarboxylic acid using carbodiimides (e.g., EDC/HOBt) for amide bond formation with the modified piperidine .
  • Optimization : Systematic variation of temperature (40–80°C), solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., 1–5 mol% Pd for cross-coupling steps) improves yield and purity. Purification via flash chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) is critical .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods ensures accurate characterization:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the presence of the cyclobutane ring (distinct δ 2.0–3.0 ppm for strained CH2_2 groups) and methoxyethyl substituent (δ 3.3–3.5 ppm for OCH2_2) .
  • Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]+^+ at m/z 283.1784) validates molecular formula .
  • HPLC-PDA : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) monitors purity (>95%) and detects impurities .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

  • Methodological Answer : Discrepancies often arise from metabolic instability or poor bioavailability. Strategies include:

  • Comparative Metabolic Profiling : Incubate the compound with liver microsomes (human/rat) to identify major metabolites (e.g., CYP450-mediated oxidation of the piperidine ring) .
  • Pharmacokinetic Modeling : Use allometric scaling from in vitro permeability (Caco-2 assays) and plasma protein binding data to predict in vivo exposure .
  • Pro-drug Design : Modify the methoxyethyl group (e.g., esterification) to enhance stability during systemic circulation .

Q. What strategies are employed to achieve enantioselective synthesis of stereoisomers in piperidine-carboxamide derivatives?

  • Methodological Answer : Enantiocontrol is critical for targeting specific biological receptors:

  • Chiral Catalysts : Use asymmetric hydrogenation with Ru-BINAP complexes to reduce imine intermediates (e.g., piperidine precursors) with >90% enantiomeric excess (ee) .
  • Chiral Resolution : Separate racemic mixtures via preparative chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) .
  • Stereospecific Functionalization : Introduce substituents (e.g., cyclobutane) using enantiopure building blocks to retain configuration .

Q. How can computational methods guide the optimization of this compound’s binding affinity for a target receptor?

  • Methodological Answer : Molecular modeling and dynamics simulations are pivotal:

  • Docking Studies : Use AutoDock Vina to predict binding poses with receptors (e.g., GPCRs) and identify key interactions (e.g., hydrogen bonding with the carboxamide group) .
  • QSAR Modeling : Train models on analogues (e.g., piperidine-carboxamides with varying substituents) to correlate structural features (e.g., logP, polar surface area) with activity .
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., replacing methoxyethyl with ethoxyethyl) to prioritize synthetic targets .

Q. What experimental designs are recommended to assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Stability studies follow ICH guidelines:

  • Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2_2O2_2), and thermal (40–60°C) conditions .
  • HPLC-MS Monitoring : Quantify degradation products (e.g., cyclobutane ring-opening products at δ 4.5–5.5 ppm in 1^1H NMR) .
  • Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life at 25°C from accelerated stability data (40–80°C) .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies in cytotoxicity data across different cell lines?

  • Methodological Answer :

  • Mechanistic Profiling : Compare transcriptomic data (RNA-seq) from sensitive vs. resistant cell lines to identify differentially expressed targets (e.g., ABC transporters) .
  • Microenvironment Mimicry : Test activity in 3D spheroid models to account for tissue-specific factors (e.g., hypoxia) absent in monolayer cultures .
  • Dose-Response Refinement : Use Hill slope analysis to distinguish between on-target effects (steep slopes) and off-target toxicity (shallow slopes) .

Q. What statistical approaches are suitable for analyzing dose-dependent responses in preclinical studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., log(inhibitor) vs. response in Prism) to calculate EC50_{50} and maximal efficacy .
  • ANOVA with Post Hoc Tests : Compare treatment groups (e.g., Tukey’s HSD) to identify significant differences (p < 0.01) in in vivo efficacy studies .
  • Bootstrap Resampling : Estimate confidence intervals for EC50_{50} values when replicates are limited (n < 6) .

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